N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide
Overview
Description
N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide: is an organic compound with the molecular formula C({17})H({15})NO(_{3}) It is characterized by the presence of a dioxine ring fused with a carboxamide group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves the following steps:
Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving appropriate precursors such as dihydroxybenzenes and epoxides under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Attachment of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, where benzene or substituted benzene derivatives react with the dioxine ring under the influence of a catalyst like aluminum chloride (AlCl(_{3})).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO({3})), leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH({4})), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the dioxine ring are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO({3}))
Reduction: Lithium aluminum hydride (LiAlH({4}))
Substitution: Halogenating agents, alkylating agents, catalysts like aluminum chloride (AlCl(_{3}))
Major Products Formed:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, gene expression, and metabolic processes, resulting in its observed biological activities.
Comparison with Similar Compounds
- N-phenyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- 2,3-diphenyl-5,6-dihydro-1,4-dioxine
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
Comparison:
- N-phenyl-2,3-dihydro-1,4-dioxine-5-carboxamide: Similar structure but with one phenyl group, leading to different chemical and biological properties.
- 2,3-diphenyl-5,6-dihydro-1,4-dioxine: Lacks the carboxamide group, resulting in different reactivity and applications.
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: Contains an oxathiin ring instead of a dioxine ring, leading to distinct chemical behavior and potential uses.
N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N,N-diphenyl-2,3-dihydro-1,4-dioxine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(16-13-20-11-12-21-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWQFFCTWNIACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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